Phosphonic diamide, N,N,N',N'-tetraethyl-P-phenyl-
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Overview
Description
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- is an organophosphorus compound with the molecular formula C₁₄H₂₅N₂OP. It is known for its unique structure, which includes a phosphonic diamide group bonded to a phenyl ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- can be synthesized through the reaction of phenylphosphonic dichloride with diethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often involve refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic diamides.
Scientific Research Applications
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic diamide, N,N,N’,N’-tetramethyl-P-phenyl-
- Phosphonic diamide, N,N,N’,N’-diethyl-P-phenyl-
- Phosphonic diamide, N,N,N’,N’-dipropyl-P-phenyl-
Uniqueness
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
4519-35-1 |
---|---|
Molecular Formula |
C14H25N2OP |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
N-[diethylamino(phenyl)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C14H25N2OP/c1-5-15(6-2)18(17,16(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
InChI Key |
KPGVXVMXRHCDQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(C1=CC=CC=C1)N(CC)CC |
Origin of Product |
United States |
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